(3Z)-1-ethyl-1H-indole-2,3-dione 3-oxime
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Overview
Description
(3Z)-1-ethyl-1H-indole-2,3-dione 3-oxime is a chemical compound belonging to the class of oximes, which are characterized by the presence of a hydroxylamine functional group attached to a carbon atom. This compound is derived from indole, a heterocyclic aromatic organic compound. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-ethyl-1H-indole-2,3-dione 3-oxime typically involves the reaction of 1-ethyl-1H-indole-2,3-dione with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, the use of automated systems for monitoring and controlling reaction parameters can further improve the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-ethyl-1H-indole-2,3-dione 3-oxime undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and various substituted oxime derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(3Z)-1-ethyl-1H-indole-2,3-dione 3-oxime has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3Z)-1-ethyl-1H-indole-2,3-dione 3-oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound may interact with cellular signaling pathways, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-1-methyl-1H-indole-2,3-dione 3-oxime
- (3Z)-1H-indole-2,3-dione 3-oxime
Uniqueness
(3Z)-1-ethyl-1H-indole-2,3-dione 3-oxime is unique due to the presence of the ethyl group at the 1-position of the indole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall pharmacological profile compared to similar compounds.
Properties
IUPAC Name |
1-ethyl-3-nitrosoindol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-12-8-6-4-3-5-7(8)9(11-14)10(12)13/h3-6,13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMUFPPOAVTZEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1O)N=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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